6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit pathways such as flt3-itd and bcr-abl .
Mode of Action
It is suggested that it may mediate apoptosis in cells by inhibiting flt3 and bcr-abl pathways and other potential targets .
Biochemical Pathways
It is suggested that it may affect the flt3-itd and bcr-abl pathways .
Pharmacokinetics
It is suggested that it has suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Biochemical Analysis
Biochemical Properties
6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . Additionally, the fluoromethyl group can enhance the binding affinity of the compound to its targets by forming strong dipole-dipole interactions . These interactions can lead to changes in the enzymatic activity and overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . By altering the phosphorylation status of key signaling proteins, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine and pyridine rings . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the target. For instance, the compound may inhibit a kinase by occupying its ATP-binding site, preventing phosphorylation of downstream targets . Additionally, the fluoromethyl group can enhance the stability of the compound-enzyme complex, leading to prolonged effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can affect the overall efficacy and duration of the compound’s effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including hydroxylation, dealkylation, and conjugation with glucuronic acid . These metabolic pathways lead to the formation of various metabolites, which can influence the compound’s overall biological activity and toxicity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its bioavailability and distribution . Additionally, binding proteins in the blood and tissues can affect the compound’s localization and accumulation in specific organs . These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, targeting signals can direct the compound to other organelles, affecting their function and overall cellular metabolism .
Properties
IUPAC Name |
6-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-5-8-3-4-14(7-8)10-2-1-9(12)6-13-10/h1-2,6,8H,3-5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUUSJOVXLONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.